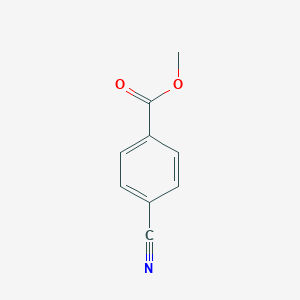

Methyl 4-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZMIDYKRKGJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022150 | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-35-7 | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CYANOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-cyanobenzoate: A Technical Guide for Researchers and Developers

CAS Number: 1129-35-7

This technical guide provides an in-depth overview of Methyl 4-cyanobenzoate, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and analytical methods.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[3] It is recognized for its utility in various organic synthesis processes due to its versatile chemical structure, featuring both a methyl ester and a cyano group.[3][4] It is soluble in organic solvents like chloroform and ethyl acetate but insoluble in water.[1][5]

| Property | Value | Reference |

| CAS Number | 1129-35-7 | [6] |

| Molecular Formula | C₉H₇NO₂ | [6][7] |

| Molecular Weight | 161.16 g/mol | [6][7] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 65-67 °C (lit.) | [1] |

| Boiling Point | 142-144 °C at 12 mmHg (lit.) | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [1][5] |

| InChI Key | KKZMIDYKRKGJHG-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)c1ccc(cc1)C#N | [7] |

Applications in Research and Development

This compound serves as a fundamental building block in several advanced scientific fields:

-

Pharmaceutical Synthesis: It is a crucial starting material for the development of new drug candidates.[3] Its structure is incorporated into various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of dual aromatase-sulfatase inhibitors, which are of interest in oncology.[8]

-

Liquid Crystals: The rigid, linear structure of cyanobenzoate derivatives is essential for creating liquid crystal materials used in display technologies.[4][9]

-

Functional Polymers: The cyano group can be leveraged to enhance properties like thermal stability and dielectric performance when this compound is used as a monomer in polymer synthesis.[4]

-

Agrochemicals: It is also used as a precursor for the synthesis of various pesticides and other agricultural chemicals.[3]

Logical Pathway: Role in Synthesis

This compound is not typically involved in biological signaling pathways itself but is a critical precursor for synthesizing active molecules. The following diagram illustrates its role as a versatile building block.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-cyanobenzoic acid and methanol using an acid catalyst.[10][11]

Materials:

-

4-cyanobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

-

To a 100-mL round-bottom flask containing a magnetic stir bar, add 4-cyanobenzoic acid (1 equivalent).

-

Add an excess of methanol (e.g., 20 mL).

-

While stirring, carefully add concentrated sulfuric acid (0.1 equivalents) dropwise as a catalyst.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with dichloromethane and add it to the separatory funnel.

-

Extract the product into the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or methanol)

-

Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot recrystallization solvent to just dissolve the solid.[12]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.[12]

-

Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

-

Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Analytical Quality Control

The purity of this compound is typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is widely used for purity assessment of non-volatile compounds. It separates the main component from impurities based on their differential partitioning between a stationary and a mobile phase.

-

Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is often performed using a UV detector at a wavelength where the analyte absorbs strongly.

Spectroscopic Analysis:

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound.

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

- 1. This compound | 1129-35-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dakenchem.com [dakenchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lakeland.edu [lakeland.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. researchgate.net [researchgate.net]

Methyl 4-cyanobenzoate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research and development, with a focus on data accuracy, experimental reproducibility, and clear visualization of related processes.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. It is an important intermediate in the synthesis of various organic compounds. Below is a summary of its key physicochemical properties.

Data Presentation

| Property | Value | Citations |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Melting Point | 65-67 °C | |

| Boiling Point | 142-144 °C at 12 mmHg | [4] |

| Density | ~1.248 g/cm³ (estimate) | [4] |

| Solubility | Insoluble in water; Soluble in chloroform and ethyl acetate. | [3][4] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 1129-35-7 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound from 4-Cyanobenzoic Acid

This protocol describes a general and effective method for the synthesis of this compound via Fischer esterification of 4-cyanobenzoic acid.[5]

Materials:

-

4-Cyanobenzoic acid

-

Methanol (MeOH)

-

Toluene

-

Monolith-SO₃H (sulfonated monolith catalyst) or concentrated sulfuric acid

-

Diethyl ether (Et₂O)

-

Argon (Ar) gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

To a test tube or round-bottom flask, add 4-cyanobenzoic acid (500 µmol) and the acid catalyst (e.g., monolith-SO₃H, 100 wt%).

-

Add toluene (0.5 mL) to the mixture.

-

Add methanol (30.3 µL, 750 µmol) followed by an additional 0.5 mL of toluene.

-

The reaction mixture is stirred under an inert argon atmosphere (e.g., using a balloon).

-

Heat the mixture to 80 °C and maintain this temperature for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a cotton plug to remove the solid catalyst and wash the residue with diethyl ether (15 mL).

-

The filtrate is concentrated under reduced pressure (in vacuo) to remove the solvent.

-

The crude product is purified by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield pure this compound.[5]

Determination of Melting Point

The melting point is a critical indicator of purity. The following is a standard protocol for its determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (65-67 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Boiling Point (at reduced pressure)

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

-

Short-path distillation apparatus or a similar setup for vacuum distillation

-

Round-bottom flask

-

Thermometer and a thermometer adapter

-

Vacuum source and a manometer

-

Heating mantle

Procedure:

-

Place a small amount of this compound in the round-bottom flask with a boiling chip.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump and carefully reduce the pressure to the desired level (e.g., 12 mmHg).

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

Instrumentation and Conditions:

-

Instrument: 400 MHz NMR Spectrometer for ¹H NMR and 101 MHz for ¹³C NMR.[6]

-

Solvent: Deuterated chloroform (CDCl₃).[6]

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the tube and invert it several times to ensure the solution is homogeneous.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ 8.12 (d, J = 8.0 Hz, 2H)

-

δ 7.73 (d, J = 8.0 Hz, 2H)

-

δ 3.94 (s, 3H)[6]

Expected ¹³C NMR Data (101 MHz, CDCl₃):

-

δ 165.4, 133.9, 132.2, 130.1, 118.0, 117.4, 52.7[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation and Conditions:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

Sample Preparation (ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation and Conditions:

-

Technique: Electrospray Ionization (ESI-MS).[6]

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer's ion source.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

Expected Data (ESI-MS):

-

m/z = 162 [M+H]⁺[6]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and verification of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 4-cyanobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 4-cyanobenzoate

This compound (CAS 1129-35-7) is a white to off-white crystalline solid with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2][3][4] Its structure, featuring a benzene ring substituted with a cyano group and a methyl ester group, makes it a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

The polarity of the solvent plays a crucial role in the dissolution of this compound. The presence of both a polar cyano group and a moderately polar ester group, combined with a nonpolar benzene ring, suggests that its solubility will be favored in solvents of intermediate polarity.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. The following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound (Illustrative)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Heptane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended.

Gravimetric Method for Isothermal Solubility Determination

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Oven

4.1.2 Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter. This prevents crystallization of the solute during transfer.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot withdrawn) x 100

4.1.3 Diagram of Gravimetric Method Workflow

Phase Equilibrium Method

This method involves monitoring the dissolution of the solid as a function of temperature to determine the saturation point.

4.2.1 Materials and Equipment

-

Apparatus for visual observation of phase changes (e.g., Crystalline instrument) or a thermostatted vessel with a stirrer and a temperature probe.

-

This compound

-

Selected organic solvent

4.2.2 Procedure

-

Sample Preparation: Prepare a suspension of known concentration of this compound in the chosen solvent.

-

Heating Cycle: Heat the suspension at a controlled rate while stirring. Continuously monitor the sample visually or with a particle detection system.

-

Clear Point Determination: The temperature at which the last crystals of the solute dissolve is recorded as the clear point. This temperature corresponds to the saturation temperature for that specific concentration.

-

Cooling Cycle: Cool the solution at a controlled rate.

-

Cloud Point Determination: The temperature at which the first crystals reappear is recorded as the cloud point.

-

Solubility Curve: Repeat the process with different concentrations to generate a solubility curve (solubility vs. temperature).

Factors Influencing Solubility

The solubility of this compound is governed by several factors, the interplay of which determines its behavior in different solvent systems.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solute.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Solvents with a polarity similar to that of this compound will be more effective at dissolving it.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Conclusion

This technical guide has summarized the known qualitative solubility of this compound and provided detailed experimental protocols for its quantitative determination. For researchers and professionals in drug development and material science, obtaining accurate solubility data is a critical step in process optimization and formulation. The methodologies and principles outlined herein provide a robust framework for generating this essential data.

References

- 1. This compound | 1129-35-7 [chemicalbook.com]

- 2. This compound CAS#: 1129-35-7 [amp.chemicalbook.com]

- 3. 1129-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. 4-Cyanobenzoic acid methyl ester [chembk.com]

A Technical Guide to the Physicochemical Properties of Methyl 4-Cyanobenzoate

This technical guide provides an in-depth overview of the melting and boiling points of methyl 4-cyanobenzoate, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for assessing compound purity.

Physicochemical Data of this compound

This compound is a chemical intermediate with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2] It presents as a white to off-white crystalline powder.[1] The compound is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate.[1][3][4]

The melting and boiling points are critical physical properties that are indicative of a substance's purity. For this compound, these values are well-established.

| Physical Property | Value | Conditions |

| Melting Point | 65-67 °C | (lit.)[1][3][5] |

| 65-69 °C | ||

| Boiling Point | 142-144 °C | at 12 mmHg (lit.)[1][3][5] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental in chemical analysis for identification and purity assessment. The capillary method is a widely used and reliable technique for both determinations.

Melting Point Determination (Capillary Method)

The melting point of a pure solid is typically a sharp, narrow range of 1-2°C.[6] Impurities tend to lower and broaden the melting range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[7]

-

Capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The sample must be completely dry, as residual solvent can act as an impurity.[8] The crystalline solid should be finely powdered to ensure uniform packing in the capillary tube.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end.[7][8] The packed sample height should be approximately 2-3 mm for an accurate reading.[8]

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus.[8] An initial rapid heating can be done to determine an approximate melting point.

-

Measurement: A fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2°C per minute as it approaches the expected melting point.[7]

-

Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted into a clear liquid. This range is the melting point of the substance.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10]

Apparatus:

-

Small test tube (e.g., Durham tube)

-

Capillary tube (one end sealed)

-

Thermometer

-

Rubber band or thread to attach the test tube to the thermometer[10][11]

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[12]

-

Assembly: A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[10][12] The test tube is then attached to a thermometer.[10][11]

-

Heating: The entire assembly is immersed in a heating bath, such as a Thiele tube filled with mineral oil.[10][11] The apparatus is heated gently.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[10][11]

-

Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[10] It is also important to record the barometric pressure, as boiling point is pressure-dependent.[9]

Logical Workflow for Purity Assessment

The determination of a melting point is a standard procedure for assessing the purity of a solid organic compound. The following diagram illustrates the logical workflow for this process.

Caption: Workflow for purity assessment using melting point determination.

References

- 1. This compound CAS#: 1129-35-7 [amp.chemicalbook.com]

- 2. This compound | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound | 1129-35-7 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

13C NMR Spectral Data for Methyl 4-cyanobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-cyanobenzoate. This document details the experimentally observed chemical shifts, outlines the methodology for data acquisition, and presents visualizations to aid in the interpretation of the spectral data.

Introduction to 13C NMR of this compound

This compound is a disubstituted benzene derivative containing two electron-withdrawing groups: a methyl ester (-COOCH₃) and a nitrile (-C≡N) group, in a para configuration. The electronic environment of each carbon atom in the molecule is unique, leading to a distinct signal in the 13C NMR spectrum. Understanding these chemical shifts is crucial for structural elucidation and quality control in synthetic and medicinal chemistry.

The structure of this compound with carbon atom numbering is shown below:

Quantitative 13C NMR Data

The 13C NMR spectral data for this compound was acquired in a deuterated chloroform (CDCl₃) solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 134.49 |

| C2, C6 | 130.22 |

| C3, C5 | 132.22 |

| C4 | 116.53 |

| C7 (-C≡N) | 118.01 |

| C8 (=O) | 165.11 |

| C9 (-OCH₃) | 52.83 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a standard proton-decoupled 13C NMR spectrum of an organic compound like this compound.

3.1 Sample Preparation

-

Dissolution: Approximately 10-50 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR spectroscopy due to its good solubilizing power for many organic compounds and its deuterium signal which is used for field-frequency locking.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The data is acquired on a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a typical 13C frequency of 75, 100, or 125 MHz.

-

Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer's field-frequency lock is engaged on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This process is typically automated.

-

Tuning and Matching: The probe is tuned to the 13C frequency and the impedance is matched to that of the spectrometer's electronics to ensure maximum signal transmission and reception.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker spectrometer) is used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is set between pulses to allow for the relaxation of the carbon nuclei. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although for routine qualitative spectra, a shorter delay is often used.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

3.3 Data Processing

-

Fourier Transformation (FT): The acquired free induction decay (FID) is converted from the time domain to the frequency domain by applying a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the chemical shift of the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (a triplet centered at 77.16 ppm) can be used for referencing.

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualizations

The following diagrams illustrate key concepts related to the 13C NMR of this compound.

FT-IR Analysis of Methyl 4-cyanobenzoate: A Technical Guide

This in-depth guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 4-cyanobenzoate. Tailored for researchers, scientists, and drug development professionals, this document details the characteristic vibrational frequencies, a standard experimental protocol, and logical workflows for spectral acquisition and interpretation.

Introduction to FT-IR Spectroscopy of this compound

This compound is an organic compound featuring several key functional groups, including a nitrile (-C≡N), an ester (-COOCH₃), and a para-substituted aromatic ring. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample, causing molecular vibrations. Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for the identification and structural elucidation of molecules like this compound. The resulting spectrum is a unique molecular "fingerprint," providing valuable information about its chemical composition and purity.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The quantitative data for the principal absorption peaks are summarized in the table below. The assignments are based on established group frequency correlations and data from similar aromatic compounds.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 2240 - 2220 | C≡N Stretch | Nitrile |

| ~ 1730 - 1715 | C=O Stretch | Ester Carbonyl |

| ~ 1610 - 1580 | C=C Stretch | Aromatic Ring |

| ~ 1450 - 1400 | C-H Bend | Methyl group (CH₃) |

| ~ 1300 - 1250 | C-O Stretch | Ester (O-C bond) |

| ~ 1150 - 1100 | C-O Stretch | Ester (C-O bond) |

| ~ 870 - 840 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for analyzing solid powder samples like this compound.[2][3]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the atmosphere and the crystal itself and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

-

The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform any necessary data processing, such as baseline correction or ATR correction, if required.

-

Identify the characteristic absorption peaks and compare them with the reference data to confirm the identity and purity of the sample.

-

-

Post-Analysis Cleaning:

-

Retract the press arm and carefully remove the sample powder from the crystal surface.

-

Clean the ATR crystal thoroughly with a suitable solvent as described in step 2 to prevent cross-contamination.

-

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the correlation between the molecular structure of this compound and its characteristic infrared absorption bands.

Caption: Experimental workflow for ATR-FT-IR analysis.

References

Mass Spectrometry of Methyl 4-cyanobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-cyanobenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the fragmentation pathway.

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by several key fragments that provide structural information. The quantitative data obtained from a standard electron ionization mass spectrometry experiment is summarized below. The molecular formula of this compound is C₉H₇NO₂, with a molecular weight of 161.16 g/mol .[1][2]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) | Interpretation |

| 161 | [C₉H₇NO₂]⁺• | ~60-70 | Molecular Ion (M⁺•) |

| 130 | [C₈H₄NO]⁺ | 100 | Loss of a methoxy radical (•OCH₃) |

| 102 | [C₇H₄N]⁺ | ~40-50 | Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment |

| 76 | [C₆H₄]⁺ | ~10-20 | Loss of cyanide (•CN) from the [M-OCH₃-CO]⁺ fragment |

Fragmentation Pathway and Logical Relationships

The fragmentation of this compound under electron ionization follows a logical pathway initiated by the loss of the methoxy group, followed by the elimination of carbon monoxide. This pathway is consistent with the fragmentation patterns observed for aromatic esters.

References

In-depth Technical Guide: Methyl 4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-cyanobenzoate is a versatile organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its solid-state properties, particularly its crystal structure, is crucial for controlling its physicochemical characteristics, such as solubility, stability, and bioavailability in drug development, as well as for designing new materials with desired functionalities.

This technical guide provides a comprehensive overview of the available information on this compound. It is important to note that despite extensive searches of publicly available databases, including the Cambridge Structural Database (CSD), a detailed single-crystal X-ray diffraction study for this compound has not been found. Therefore, this guide will focus on its physicochemical properties, a detailed synthesis protocol, and a theoretical exploration of its potential crystal packing based on known chemical principles and data from closely related structures.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Melting Point | 65-67 °C | |

| Boiling Point | 142-144 °C at 12 mmHg | |

| Solubility | Insoluble in water; Soluble in chloroform and ethyl acetate. | [3] |

| CAS Number | 1129-35-7 | [1][2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-cyanobenzoic acid with methanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

4-Cyanobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

Synthesis Workflow Diagram

References

Synthesis of Methyl 4-cyanobenzoate from 4-cyanobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 4-cyanobenzoate from 4-cyanobenzoic acid, a critical intermediate in the manufacturing of pharmaceuticals, functional polymers, and liquid crystals. This document provides comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation from 4-cyanobenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 4-cyanobenzoic acid is reacted with methanol in the presence of a strong acid catalyst to yield this compound and water. The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.

Reaction Mechanism and Workflow

The synthesis of this compound from 4-cyanobenzoic acid via Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The overall workflow involves the reaction setup, the esterification reaction itself, and subsequent purification of the product.

Fischer Esterification Signaling Pathway

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the oxonium ion to one of the hydroxyl groups creates a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

Caption: Fischer Esterification Mechanism.

Experimental Workflow

The overall experimental process for the synthesis and purification of this compound is outlined below. The process begins with the reaction setup, followed by the esterification reaction, and concludes with the isolation and purification of the final product.

Caption: Synthesis and Purification Workflow.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 4-cyanobenzoic acid.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from general Fischer esterification procedures for benzoic acid derivatives.

Materials:

-

4-Cyanobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzoic acid and an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 1 g of carboxylic acid) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux for a specified time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by silica gel column chromatography.

Protocol 2: Solid Acid Catalyst Method

This protocol utilizes a solid, reusable acid catalyst.

Materials:

-

4-Cyanobenzoic acid

-

Methanol

-

Toluene

-

Monolith-SO₃H (or other solid acid catalyst)

-

Diethyl ether

Procedure:

-

In a reaction tube, combine 4-cyanobenzoic acid (e.g., 500 µmol), the solid acid catalyst (e.g., 100 wt%), and toluene (e.g., 0.5 mL).[2]

-

Add methanol (e.g., 750 µmol) and additional toluene (e.g., 0.5 mL).[2]

-

Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 80 °C for 24 hours.[2]

-

After cooling, pass the reaction mixture through a cotton filter to remove the solid catalyst and wash the filter with diethyl ether.[2]

-

Concentrate the filtrate in vacuo.[2]

-

Purify the residue by silica gel flash column chromatography using a mixture of n-hexane and diethyl ether as the eluent to obtain the pure this compound.[2]

Quantitative Data

The following table summarizes various reaction conditions and their corresponding outcomes for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 20% HCl/Methanol | Methanol | 64 | 12 | 93 | [2][3] |

| Monolith-SO₃H | Toluene | 80 | 24 | 100 (NMR Yield) | [2] |

| Thionyl Chloride | 1,4-Dioxane | 25 | 3 | 93.8 | [3] |

Note: The yield for the Monolith-SO₃H catalyzed reaction is reported as an NMR yield, which may differ from the isolated yield.

Conclusion

The synthesis of this compound from 4-cyanobenzoic acid is a robust and high-yielding reaction, primarily accomplished through Fischer esterification. The choice of catalyst and reaction conditions can be tailored to specific laboratory needs, with both traditional strong acids and modern solid acid catalysts providing excellent results. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to successfully synthesize this important intermediate. Careful execution of the reaction and purification steps is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to Methyl 4-cyanobenzoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobenzoate is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and functional polymers.[1][2] Its rigid structure, featuring both a nucleophilic cyano group and an electrophilic methyl ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, and detailed experimental protocols for its synthesis.

Discovery and Historical Context

A pivotal moment in the synthesis of aryl nitriles was the discovery of the Sandmeyer reaction by the Swiss chemist Traugott Sandmeyer in 1884.[3][4] This reaction provided a reliable method to convert aryl diazonium salts, derived from aromatic amines, into aryl halides and pseudohalides, including cyanides.[3][4] This breakthrough opened the door for the synthesis of a wide variety of substituted aromatic nitriles, including the precursor to this compound, which is 4-cyanobenzoic acid.

The synthesis of 4-cyanobenzoic acid can be achieved through the Sandmeyer reaction starting from 4-aminobenzoic acid.[5][6] Once 4-cyanobenzoic acid was accessible, its conversion to the corresponding methyl ester, this compound, could be accomplished through well-established esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[7][8]

The following diagram illustrates the logical relationship between these key historical discoveries and the synthesis of this compound.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1129-35-7 | [1][9] |

| Molecular Formula | C₉H₇NO₂ | [1][10] |

| Molecular Weight | 161.16 g/mol | [1][10] |

| Melting Point | 65-67 °C | [1][9] |

| Boiling Point | 142-144 °C at 12 mmHg | [1][9] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in chloroform and ethyl acetate | [1][11] |

| Beilstein Registry Number | 1866980 | [9][12] |

Spectral Data

| Technique | Key Data | Source |

| ¹H NMR | Spectra available | [10] |

| ¹³C NMR | Spectra available | [10] |

| IR | Spectra available | [10] |

| Mass Spectrometry | Spectra available | [10] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 4-cyanobenzoic acid via the Sandmeyer reaction, followed by its esterification.

Synthesis of 4-Cyanobenzoic Acid via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction.[13][14]

Workflow Diagram:

Methodology:

-

Diazotization: In a suitable reaction vessel, dissolve 4-aminobenzoic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. After the addition is complete, continue stirring for 15-30 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[13]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. To this solution, slowly add the cold diazonium salt solution with continuous stirring.

-

Reaction and Work-up: Gently heat the reaction mixture. A precipitate of 4-cyanobenzoic acid will form. After the reaction is complete, cool the mixture and collect the precipitate by filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from hot water to obtain pure 4-cyanobenzoic acid.[15] Dry the purified product in a desiccator.

Synthesis of this compound via Fischer Esterification

This protocol is based on the general procedure for Fischer esterification.[16][17]

Workflow Diagram:

Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-cyanobenzoic acid and an excess of methanol.[18] While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization.[16][18]

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of aromatic chemistry, continues to be a molecule of significant interest in modern chemical synthesis. Its versatile structure and accessibility through well-established synthetic routes, such as the Sandmeyer reaction and Fischer esterification, ensure its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive resource for professionals in the field, detailing its historical context, key properties, and reliable synthetic protocols.

References

- 1. This compound | 1129-35-7 [chemicalbook.com]

- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound 99 1129-35-7 [sigmaaldrich.com]

- 10. This compound | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. This compound 99 1129-35-7 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 15. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 16. personal.tcu.edu [personal.tcu.edu]

- 17. Ester synthesis by esterification [organic-chemistry.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

The Cyano Group in Methyl 4-cyanobenzoate: A Gateway for Chemical Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyano group of methyl 4-cyanobenzoate, a seemingly simple functional group, offers a remarkable degree of chemical reactivity, serving as a versatile linchpin for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the key transformations of this functional group, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging its synthetic potential. Its applications span from the creation of active pharmaceutical ingredients (APIs) to the development of advanced materials like liquid crystals.[1][2]

Core Reactivity Pathways

The electron-withdrawing nature of both the cyano group and the methyl ester moiety on the benzene ring influences the reactivity of the cyano group, making it susceptible to a range of chemical transformations. The primary reaction pathways include hydrolysis, reduction, and cycloaddition, each leading to a distinct class of compounds with unique properties and applications.

Hydrolysis: A Stepwise Transformation to Amides and Carboxylic Acids

The cyano group can undergo partial or complete hydrolysis under acidic, basic, or metal-catalyzed conditions to yield an amide or a carboxylic acid, respectively.

Partial Hydrolysis to Amide: The conversion of the nitrile to an amide is a crucial step in the synthesis of various pharmaceutical intermediates. A notable example is the rhodium-catalyzed hydrolysis of this compound to p-carbomethoxybenzamide.[3]

Complete Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide or direct, more vigorous hydrolysis of the nitrile leads to the formation of the corresponding carboxylic acid, in this case, terephthalic acid. This transformation is significant in the production of polyesters and other polymers. While specific protocols for the complete hydrolysis of this compound are less common in literature, general methods for nitrile hydrolysis to carboxylic acids are well-established. For instance, the hydrolysis of terephthalonitrile to 4-cyanobenzoic acid can be achieved chemically or enzymatically, with further hydrolysis yielding terephthalic acid.[4]

Table 1: Quantitative Data for Hydrolysis Reactions of this compound

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Partial Hydrolysis (Amide Formation) | This compound (5.0 g, 31 mmol), Toluene (9.5 mL), Wilkinson's catalyst (145 mg, 0.16 mmol), Acetaldoxime (9.2 g, 156 mmol), Reflux (130°C oil bath), 4 h | p-Carbomethoxybenzamide | 92% | [3] |

| Complete Hydrolysis (Carboxylic Acid Formation) | Terephthalonitrile, Sodium hydroxide, 80°C, then Sodium nitrite, Acetic acid, Acetic anhydride | 4-Cyanobenzoic acid | 72% | [4] |

Experimental Protocol: Rhodium-Catalyzed Synthesis of p-Carbomethoxybenzamide [3]

-

Reaction Setup: In a 100-mL single-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add this compound (5.0 g, 31 mmol), toluene (9.5 mL), Wilkinson's catalyst (145 mg, 0.16 mmol), and acetaldoxime (9.2 g, 156 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux in an oil bath at 130°C for 4 hours.

-

Work-up: Allow the mixture to cool to room temperature and concentrate it under reduced pressure. Add water (20 mL) to the residue and heat the mixture in an oil bath at 90-100°C for 1 hour.

-

Isolation: Cool the mixture to room temperature and filter the resulting solid through a Büchner funnel. Wash the solid product with water (40 mL).

-

Purification: Transfer the solid to a round-bottomed flask and dry under vacuum to yield p-carbomethoxybenzamide (5.1 g, 92% yield) as a white solid.

References

Stability of Methyl 4-cyanobenzoate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-cyanobenzoate is a bifunctional molecule containing both a methyl ester and a nitrile group attached to a benzene ring. Its stability under acidic conditions is a critical consideration in various applications, including organic synthesis and drug development, where acidic environments are frequently encountered. This technical guide provides an in-depth analysis of the chemical stability of this compound in acidic media. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles of physical organic chemistry and data from closely related substituted methyl benzoates and aromatic nitriles to predict its behavior. Under acidic conditions, both the ester and the nitrile functionalities are susceptible to hydrolysis, leading to the formation of 4-cyanobenzoic acid, 4-carboxymethanol, and ultimately terephthalic acid. This guide outlines the mechanisms of these degradation pathways, provides representative experimental protocols for studying such reactions, and presents available quantitative data for analogous compounds to offer a comprehensive understanding of the stability of this compound.

Chemical Structure and Reactive Sites

This compound possesses two primary sites susceptible to acid-catalyzed hydrolysis: the ester linkage and the cyano (nitrile) group.

-

Ester Group (-COOCH₃): The ester functionality can undergo hydrolysis in the presence of an acid catalyst and water to yield a carboxylic acid (4-cyanobenzoic acid) and an alcohol (methanol).

-

Nitrile Group (-C≡N): The nitrile group can also be hydrolyzed under acidic conditions, typically requiring more forcing conditions than ester hydrolysis, to first form an amide (4-(methoxycarbonyl)benzamide) and subsequently a carboxylic acid (4-carboxymethanol).

Degradation Pathways under Acidic Conditions

The degradation of this compound in an acidic aqueous environment can proceed through two main pathways, which can occur consecutively.

Pathway 1: Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of the methyl ester group is a reversible reaction that results in the formation of 4-cyanobenzoic acid and methanol.[1] The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. An excess of water is used to drive the equilibrium towards the products.[1]

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through the following steps:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.

-

Elimination of methanol: The protonated methoxy group leaves as methanol, a good leaving group.

-

Deprotonation: The resulting protonated carboxylic acid loses a proton to regenerate the acid catalyst and form the carboxylic acid.

Pathway 2: Acid-Catalyzed Nitrile Hydrolysis

The nitrile group can also undergo hydrolysis under acidic conditions, though it generally requires harsher conditions (e.g., higher temperatures or more concentrated acid) than ester hydrolysis.[2][3] The hydrolysis proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid.[2][4]

The mechanism for acid-catalyzed nitrile hydrolysis is as follows:

-

Protonation of the nitrile nitrogen: This makes the carbon atom of the cyano group more susceptible to nucleophilic attack.

-

Nucleophilic attack by water: A water molecule attacks the carbon atom.

-

Deprotonation: The initial adduct loses a proton to form an imidic acid.

-

Tautomerization: The imidic acid tautomerizes to the more stable amide.

-

Further Hydrolysis: The amide can then undergo further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium ion.

Overall Degradation Scheme

The sequential hydrolysis of the ester and nitrile groups of this compound under acidic conditions will ultimately lead to the formation of terephthalic acid.

Quantitative Stability Data (for Analogous Compounds)

| Compound | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Substituted Methyl Benzoates | ||||

| Methyl Benzoate | Acid-catalyzed hydrolysis | Data not specified | Data not specified | [5] |

| Methyl p-hydroxybenzoate | Alkaline hydrolysis | Very slow | Data not specified | [6] |

| Methyl p-methoxybenzoate | Alkaline hydrolysis | High rate | Data not specified | [6] |

| Aromatic Nitriles | ||||

| Benzonitrile | Acid-catalyzed hydrolysis | Dependent on acid concentration and temperature | Data not specified | [2] |

Note: The rate of hydrolysis is influenced by the nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the cyano group, are expected to decrease the rate of acid-catalyzed ester hydrolysis by destabilizing the protonated intermediate. Conversely, electron-withdrawing groups can accelerate the hydrolysis of the nitrile group by making the carbon atom more electrophilic.

Experimental Protocols

The following are representative experimental protocols for studying the acid-catalyzed hydrolysis of esters and nitriles. These can be adapted for this compound.

Protocol for Acid-Catalyzed Ester Hydrolysis

This protocol is based on the hydrolysis of ethyl acetate and can be modified for this compound.

Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

-

Phenolphthalein indicator

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Pipettes, burette, conical flasks

-

Ice bath

Procedure:

-

A known concentration of this compound is dissolved in a known volume of dilute hydrochloric acid in a round-bottom flask.

-

The mixture is heated under reflux to a constant temperature.

-

At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in an ice bath to stop the reaction.

-

The amount of carboxylic acid formed (4-cyanobenzoic acid) and the remaining hydrochloric acid is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

-

The concentration of the ester at different times can be calculated, and from this, the rate constant of the reaction can be determined.

Analytical Methods for Monitoring Degradation

Several analytical techniques can be employed to monitor the degradation of this compound and quantify the parent compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating and quantifying aromatic compounds. A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure good peak shape).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture, such as methanol and any unreacted this compound (if it is sufficiently volatile).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the products, providing structural information about the compounds in the reaction mixture.

Conclusion

This compound is susceptible to hydrolysis at both the ester and nitrile functional groups under acidic conditions. The ester group is expected to hydrolyze more readily than the nitrile group, leading to the initial formation of 4-cyanobenzoic acid. Under more forcing conditions, the nitrile group will also hydrolyze, ultimately yielding terephthalic acid. While specific kinetic data for this compound is scarce, the principles of physical organic chemistry and data from analogous compounds provide a solid framework for understanding its stability. For researchers and professionals in drug development, it is crucial to consider these degradation pathways, as the formation of these acidic impurities can impact product efficacy, safety, and shelf-life. The experimental protocols and analytical methods outlined in this guide provide a starting point for conducting detailed stability studies on this compound and related compounds.

References

- 1. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. zenodo.org [zenodo.org]

Stability of Methyl 4-cyanobenzoate Under Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary